tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.
Scientific Research Applications
Chemistry: : In organic synthesis, tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a building block for more complex molecules.
Biology: : The compound is studied for its potential biological activity. It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system .
Medicine: : In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors or receptor modulators .
Industry: : In the materials science industry, this compound is investigated for its potential use in the development of new polymers and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .
Industrial Production Methods: : Industrial production methods for tert-butyl 2-Oxa-5-azabicyclo[22 it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure but with a hydroxyl group.
tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: Contains an aminomethyl group instead of a tert-butyl group.
Uniqueness: : tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its combination of oxygen and nitrogen atoms within a bicyclic framework.
Properties
IUPAC Name |
tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETGVFOVBKMLPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556138 |
Source
|
Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-79-8 |
Source
|
Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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